1,4-Diiodocubane

Catalog No.
S12995581
CAS No.
97229-08-8
M.F
C8H6I2
M. Wt
355.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diiodocubane

CAS Number

97229-08-8

Product Name

1,4-Diiodocubane

IUPAC Name

1,4-diiodocubane

Molecular Formula

C8H6I2

Molecular Weight

355.94 g/mol

InChI

InChI=1S/C8H6I2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H

InChI Key

ZDXGXJUGHIMJOD-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1(C5C2C3(C45)I)I

1,4-Diiodocubane is a unique organic compound characterized by its molecular formula C8H12I2C_8H_{12}I_2. As a member of the cubane family, it features a cubane structure with two iodine atoms substituted at the 1 and 4 positions. This compound is typically a colorless to pale yellow liquid, exhibiting limited solubility in water but soluble in various organic solvents such as ethanol and dimethylformamide. Its distinctive structure contributes to its reactivity and potential applications in organic synthesis and materials science.

, primarily due to the presence of iodine substituents. Key types of reactions include:

  • Nucleophilic Substitution Reactions: The iodine atoms can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Reduction Reactions: This compound can be reduced to form corresponding saturated hydrocarbons.
  • Oxidation Reactions: Oxidative processes can convert 1,4-diiodocubane into diols or other functionalized products.

Common reagents used in these reactions include sodium sulfide (for substitution), lithium aluminum hydride (for reduction), and potassium permanganate (for oxidation) .

The synthesis of 1,4-diiodocubane can be achieved through several methods:

  • Reaction of Phosphorus and Iodine with Tetrahydrofuran: This method involves heating tetrahydrofuran with phosphorus and iodine under controlled conditions to yield the desired product .
  • Alkylation Reactions: Using appropriate alkylating agents, 1,4-diiodocubane can be synthesized from simpler precursors.
  • Cyclization Techniques: Cyclization reactions involving suitable precursors can also lead to the formation of this compound .

1,4-Diiodocubane has various applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: The compound is utilized in developing high dielectric constant composite films and other advanced materials.
  • Biological Research: It is employed in studies involving enzyme interactions and drug design due to its reactivity with biomolecules .

Interaction studies involving 1,4-diiodocubane focus on its reactivity with biological targets. Its ability to act as an alkylating agent allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles.

Several compounds share structural similarities with 1,4-diiodocubane. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1,4-DiiodobutaneLinear structure with two iodine atomsMore straightforward synthesis methods
1,3-DiiodocubaneSimilar cubane structure but different iodine positioningDifferent reactivity patterns
IodomethaneSimple methyl iodideLess complex but highly reactive
IodobutaneLinear structure with one iodine atomLess sterically hindered than cubanes

Uniqueness of 1,4-Diiodocubane

1,4-Diiodocubane stands out due to its three-dimensional cubane framework combined with the presence of two iodine atoms. This unique arrangement provides distinct steric and electronic properties that influence its chemical reactivity and potential applications in synthesis and materials science .

XLogP3

2.4

Exact Mass

355.85590 g/mol

Monoisotopic Mass

355.85590 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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